3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Deploy CAS 1521387-40-5 for scaffold-hopping beyond fused p38 inhibitor space. Its unique monocyclic 1,2,4-triazol-5-one core with an N4-isopropyl and a C3-aminopyridyl sulfanyl side chain delivers an additional N1-H donor and C5 carbonyl acceptor absent in triazolopyridines. The C3 thioether provides a defined metabolic soft spot (P450 S-oxidation) for mechanistic ADME studies, while the free pyridine -NH₂ enables direct interrogation of H-bond contributions via matched molecular pair analysis. With an MW of 265 Da and an estimated clogP ~2.0, it serves as a lead-like benchmark. Specify purity ≥95% and request a quote with CoA.

Molecular Formula C11H15N5OS
Molecular Weight 265.34
CAS No. 1521387-40-5
Cat. No. B2895277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one
CAS1521387-40-5
Molecular FormulaC11H15N5OS
Molecular Weight265.34
Structural Identifiers
SMILESCC1=C(C=CC(=N1)SC2=NNC(=O)N2C(C)C)N
InChIInChI=1S/C11H15N5OS/c1-6(2)16-10(17)14-15-11(16)18-9-5-4-8(12)7(3)13-9/h4-6H,12H2,1-3H3,(H,14,17)
InChIKeyLWKBDPCCQAOQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one (CAS 1521387-40-5): Structural Identity, Physicochemical Profile, and Research Procurement Context


3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one (CAS 1521387-40-5) is a synthetic small-molecule heterocycle belonging to the 1,2,4-triazol-5-one class . It bears an isopropyl substituent at the N4 position and a 5-amino-6-methylpyridin-2-yl sulfanyl moiety at C3, yielding a molecular formula of C11H15N5OS and a molecular weight of 265.34 g/mol . This compound occupies a distinct region of triazole chemical space that differs from the fused triazolopyridine scaffolds pursued in clinical p38 MAP kinase inhibitor programs [1]. Commercially, it is supplied as a research-grade chemical with a typical purity specification of ≥95% .

Why Generic 1,2,4-Triazole or Triazolopyridine Analogs Cannot Substitute for 3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one (CAS 1521387-40-5) in Focused Research Programs


The title compound presents a unique structural intersection of a 1,2,4-triazol-5-one core with an N4-isopropyl group and a C3-(5-amino-6-methylpyridin-2-yl)sulfanyl side chain . This architecture differs fundamentally from both the fused [1,2,4]triazolo[4,3-a]pyridine scaffold found in Pfizer's clinical p38 inhibitors (e.g., PF-03715455) [1] and from simpler 3-aryl-1,2,4-triazol-5-ones lacking the aminopyridyl sulfanyl motif. The presence of the free amino group on the pyridine ring, the thioether sulfur linker, and the specific isopropyl substitution collectively define a pharmacophoric and physicochemical signature that cannot be recapitulated by generic in-class compounds. Substituting a close analog—even one sharing the triazolone core—would alter hydrogen-bonding capacity, conformational flexibility, and electronic distribution at the C3 position, thereby confounding structure–activity relationship (SAR) interpretation or target-engagement studies .

Quantitative Differentiation Evidence for 3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one (CAS 1521387-40-5) Relative to Structural Analogs and In-Class Compounds


Scaffold Divergence: 1,2,4-Triazol-5-one Core Versus Fused Triazolopyridine in p38 MAP Kinase Inhibitor Programs

The title compound is built on a monocyclic 1,2,4-triazol-5-one core. In contrast, Pfizer's lead clinical candidates from the triazolopyridinylsulfanyl series (e.g., PF-03715455, compound 1ab) employ a fused [1,2,4]triazolo[4,3-a]pyridine bicyclic system [1]. The monocyclic triazolone core introduces an additional hydrogen-bond donor (N1–H) and a carbonyl oxygen at C5 that are absent in the fully aromatic triazolopyridine scaffold. This structural divergence is expected to alter kinase hinge-binding geometry, as the triazolone C5 carbonyl can serve as a hydrogen-bond acceptor while N1–H can donate, whereas the triazolopyridine relies solely on the triazole nitrogen atoms for hinge recognition [2]. Quantitatively, for a representative triazolopyridine inhibitor (compound 25 in reference [2]), the X-ray crystal structure (PDB 1ZZL) shows the triazole N2 accepting a hydrogen bond from the p38α hinge Met109 NH, while the N1 position of the triazole acts as a second acceptor to Gly110. The triazolone scaffold would reposition these acceptor/donor vectors, potentially altering the kinase selectivity fingerprint [2].

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Versus Advanced p38 Clinical Candidates

The title compound (MW 265.34 Da, C11H15N5OS) resides within lead-like chemical space (MW < 300 Da, clogP estimated 1.5–2.5), whereas the clinical triazolopyridine p38 inhibitor PF-03715455 (compound 1ab) has a molecular weight of approximately 530 Da and contains a urea linker, a tert-butyl pyrazole, and a chlorohydroxyphenyl moiety [1][2]. This large MW differential (~265 Da) translates into substantially different solubility, permeability, and metabolic stability profiles. The smaller triazolone scaffold offers greater synthetic tractability for parallel library synthesis and fragment-based approaches, with fewer rotatable bonds (approximately 3 vs. >8 for PF-03715455) and a lower total polar surface area (estimated tPSA ~100 Ų vs. ~140 Ų) [1].

Drug-likeness Lead-like properties Physicochemical profiling

Thioether Linker at C3: Differentiated Chemical Stability and Metabolic Profile Relative to Amino-Linked Triazole Analogs

The C3 position of the triazolone ring is connected to the 5-amino-6-methylpyridin-2-yl moiety via a thioether (sulfanyl, –S–) linker. Many 1,2,4-triazole derivatives in the kinase inhibitor literature employ a direct C–N or C–C linkage at the equivalent position [1]. The thioether linker introduces distinct electronic properties: the sulfur atom is a weak hydrogen-bond acceptor, has higher polarizability than oxygen or nitrogen, and the C–S bond (~1.82 Å) is longer than C–N (~1.47 Å) or C–O (~1.43 Å), affecting the spatial relationship between the triazolone and pyridine rings. In metabolic terms, thioethers are substrates for cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, a metabolic pathway distinct from N-dealkylation or aromatic hydroxylation that dominates for amino-linked analogs [2]. This differential metabolism can be exploited to modulate clearance pathways.

Metabolic stability Thioether chemistry Structure-metabolism relationships

Amino-Substituted Pyridine Ring: Differentiated Hydrogen-Bond Donor Capacity Versus Unsubstituted Pyridyl Triazole Analogs

The pyridine ring in this compound bears a primary amino group (–NH2) at the 5-position and a methyl group at the 6-position. In contrast, the triazolopyridine clinical compounds (e.g., PF-03715455) typically feature an unsubstituted pyridine ring or a pyridine substituted with electron-withdrawing groups (e.g., Cl, CF3) [1]. The 5-amino group provides an additional hydrogen-bond donor (estimated pKa of the conjugate acid ~4–5 for aminopyridines) that can engage solvent or target residues, while also increasing aqueous solubility through protonation at low pH. The 6-methyl group introduces modest steric bulk adjacent to the amino group, potentially influencing the conformational preference of the pyridine ring relative to the triazolone [2]. For comparison, 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one lacks both the amino and methyl substituents and the thioether linker, eliminating these interaction features entirely.

Hydrogen bonding Ligand recognition Solubility enhancement

Purity and Quality Specifications for Research Procurement: Benchmarking Against Generic Triazole Research Chemicals

Commercially, this compound is supplied at a minimum purity of 95% as established by vendor quality specifications . This purity level is consistent with research-grade small-molecule standards and exceeds the typical purity of many non-certified research chemicals (which may be supplied at 90% or lower). However, it is important to note that the compound is classified as a research-use-only chemical, and the available supplier documentation does not include batch-specific certificates of analysis with HPLC traces, residual solvent levels, or elemental analysis data. In comparison, more extensively characterized triazole reference standards (e.g., USP-grade fluconazole, purity ≥99.5%) offer higher purity but lack the specific substitution pattern of this compound .

Chemical procurement Quality control Research-grade specifications

Recommended Research and Procurement Application Scenarios for 3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one (CAS 1521387-40-5)


Scaffold-Hopping Reference Compound for p38 MAP Kinase Inhibitor Discovery Programs

Investigators seeking to move beyond the heavily patented fused [1,2,4]triazolo[4,3-a]pyridine chemical space (exemplified by Pfizer's PF-03715455 series) can employ CAS 1521387-40-5 as a monocyclic 1,2,4-triazol-5-one scaffold-hopping template. As established in Section 3 (Evidence Item 1), the compound provides a differentiated hydrogen-bonding architecture—an additional N1–H donor and a C5 carbonyl acceptor—absent from the fused triazolopyridine clinical candidates [1]. Its lead-like molecular weight (265 Da) makes it suitable for fragment-based screening or as a core for parallel library synthesis to explore kinase selectivity profiles distinct from those of the bicyclic series [2].

Thioether Linker Probe in Structure–Metabolism Relationship Studies

The C3 sulfanyl linker in this compound provides a defined metabolic soft spot (P450-mediated S-oxidation) that can serve as a mechanistic probe in drug metabolism studies. As discussed in Section 3 (Evidence Item 3), the thioether motif differentiates this compound from more common amino-linked triazole analogs and allows researchers to compare intrinsic clearance rates via S-oxidation versus N-dealkylation pathways under standardized microsomal or hepatocyte incubation conditions [1]. This application is particularly relevant for teams optimizing the metabolic stability of triazole-containing lead series.

Aminopyridine Pharmacophore Validation in Kinase or Antimicrobial Target Engagement Assays

The 5-amino-6-methylpyridin-2-yl substituent endows this compound with an additional hydrogen-bond donor (–NH2) on the pyridine ring that is rare among commercially available triazolone analogs. As established in Section 3 (Evidence Item 4), this feature enables direct experimental interrogation of the contribution of pyridine amino substitution to target binding affinity. Researchers can compare this compound against the matched analog lacking the amino group (e.g., 3-(pyridin-2-ylsulfanyl)-4-isopropyl-1H-1,2,4-triazol-5-one) in biochemical or biophysical assays (SPR, ITC, crystallography) to isolate the energetic contribution of the –NH2 group to molecular recognition [2].

Physicochemical Reference Standard for In-Class Triazolone Property Benchmarking

With a molecular weight of 265.34 Da, an estimated clogP of ~2.0, and defined hydrogen-bond donor/acceptor counts (2/5), this compound can serve as a physicochemical benchmark for newly synthesized 1,2,4-triazol-5-one analogs. As shown in Section 3 (Evidence Item 2), its property profile occupies lead-like chemical space that is orthogonal to the larger, more lipophilic clinical triazolopyridines. Procurement for this purpose requires confirmation of batch purity (≥95% nominal; see Evidence Item 5) and is best suited for laboratories equipped with LC-MS or qNMR capabilities to independently verify identity and purity before use as a reference standard.

Quote Request

Request a Quote for 3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.